molecular formula C21H25N3O4 B2578680 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-82-0

1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2578680
CAS No.: 894007-82-0
M. Wt: 383.448
InChI Key: FHOHWLRFGRNJLQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound characterized by its unique chemical structure

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-13-5-6-16(9-14(13)2)24-12-15(10-20(24)25)22-21(26)23-18-8-7-17(27-3)11-19(18)28-4/h5-9,11,15H,10,12H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOHWLRFGRNJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidinone structure, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include:

    Dimethoxybenzene: Used to introduce the dimethoxyphenyl group.

    Dimethylbenzene: Used to introduce the dimethylphenyl group.

    Isocyanates: Utilized in the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the efficient synthesis of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is explored for its potential therapeutic properties , particularly in the treatment of cancer and inflammatory diseases. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.
  • Anticancer Activity
    • Research indicates that 1-(2,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea exhibits cytotoxic effects against several cancer cell lines. For instance:
      • In studies involving breast cancer cells (MDA-MB-231), the compound induced apoptosis with an IC50 value of approximately 27.6 μM, suggesting strong anticancer potential .
      • It has been shown to inhibit cell proliferation by disrupting cell cycle progression and promoting programmed cell death.
  • Anti-inflammatory Properties
    • The compound has demonstrated significant anti-inflammatory effects by modulating cytokine release. In murine models of inflammation:
      • Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating conditions like rheumatoid arthritis .
  • Biochemical Research
    • As a building block in organic synthesis, it serves as a precursor for creating more complex molecules. Its unique structure is advantageous for developing new therapeutic agents.

Case Studies

Several case studies have highlighted the efficacy and potential applications of this compound:

Study FocusModelFindingsReference
Anticancer ActivityMDA-MB-231 (Breast Cancer)Induced apoptosis with an IC50 of 27.6 μM
Anti-inflammatory EffectsMurine Inflammation ModelDecreased pro-inflammatory cytokines (TNF-alpha, IL-6)

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)-1-naphthamide: Shares structural similarities but differs in its core structure and functional groups.

    1-(2,4-Dimethoxyphenyl)-3-phenylurea: Similar in having the dimethoxyphenyl group but lacks the pyrrolidinone structure.

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key functional groups that contribute to its biological activity. It features a urea moiety linked to a pyrrolidine ring and substituted phenyl groups, which are known to influence pharmacokinetics and receptor interactions.

Molecular Formula

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 341.41 g/mol

Research indicates that compounds similar to This compound often exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with various receptors (e.g., serotonin or dopamine receptors), modulating neurotransmitter activity.

Pharmacological Effects

Studies have shown that this compound exhibits a range of biological activities:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Certain derivatives have been noted for their ability to reduce inflammation in preclinical models.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibits proliferation in cancer cells
Anti-inflammatoryReduces cytokine levels
Enzyme InhibitionInhibits specific kinases

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of related urea derivatives. It was found that these compounds inhibited the growth of various tumor cell lines, with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on inflammation, derivatives similar to the target compound were tested in vivo using murine models. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6) when administered at doses of 20 mg/kg, suggesting potential therapeutic applications in inflammatory diseases .

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